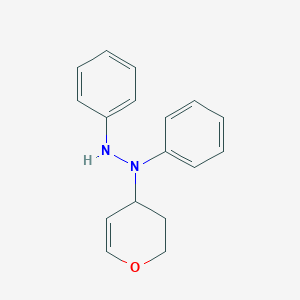![molecular formula C19H26OSi B12552019 2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol CAS No. 143590-68-5](/img/structure/B12552019.png)
2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a tert-butyl group, a dimethyl(phenyl)silyl group, and a methyl group attached to a phenol ring. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol typically involves the reaction of phenol with tert-butyl bromide and dimethyl(phenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like dimethylaminopyridine (DMAP) or imidazole. The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols and silyl derivatives.
Scientific Research Applications
2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Potential use in drug development and as an antioxidant.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and participate in redox reactions, while the silyl group provides steric protection and enhances stability. These interactions influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4,6-dimethylphenol: Lacks the dimethyl(phenyl)silyl group, making it less stable and less versatile.
tert-Butyldiphenylsilyl: Used as a protecting group for alcohols but lacks the phenolic functionality.
2,4-Dimethyl-6-tert-butylphenol: Similar structure but different functional groups, leading to different chemical properties.
Uniqueness
2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol is unique due to the combination of the tert-butyl, dimethyl(phenyl)silyl, and methyl groups on the phenol ring. This unique structure imparts enhanced stability, reactivity, and versatility, making it valuable in various applications .
Properties
CAS No. |
143590-68-5 |
|---|---|
Molecular Formula |
C19H26OSi |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-tert-butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol |
InChI |
InChI=1S/C19H26OSi/c1-14-12-16(19(2,3)4)18(20)17(13-14)21(5,6)15-10-8-7-9-11-15/h7-13,20H,1-6H3 |
InChI Key |
KGFRRVHVWSZDKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[Si](C)(C)C2=CC=CC=C2)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)
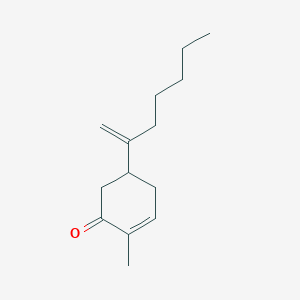
![Hexanamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12551972.png)

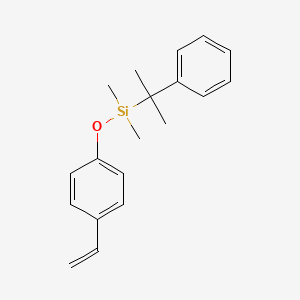
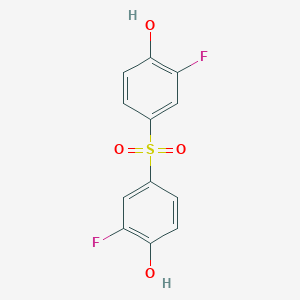

![6-Phenyl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12552009.png)
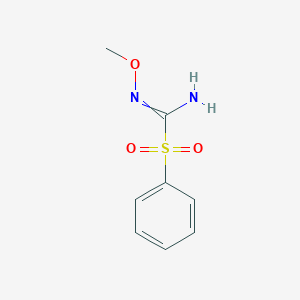
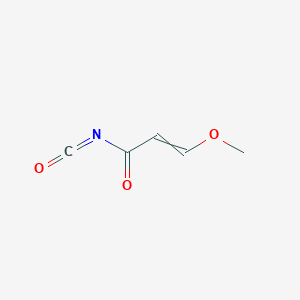
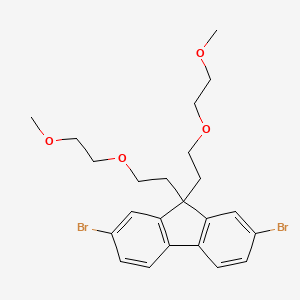
![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
